molecular formula C21H19N5O3 B2466503 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105239-64-2

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2466503
CAS No.: 1105239-64-2
M. Wt: 389.415
InChI Key: XASXRAXWDRKIPS-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound featuring a pyrazolopyridazinone core with significant potential across various fields. Its intricate structure suggests promising applications in chemistry, biology, medicine, and potentially industrial applications.

Scientific Research Applications

Chemistry

The compound's unique structural features make it a subject of study in synthetic and medicinal chemistry, offering pathways to new drug candidates.

Biology

Potential biological applications include enzyme inhibition and receptor binding studies, highlighting its utility in biochemistry and molecular biology research.

Medicine

Preliminary studies suggest its potential use as a therapeutic agent, particularly in areas requiring enzyme inhibitors or receptor modulators.

Industry

In industrial applications, it could serve as a precursor or intermediate in the synthesis of more complex molecules.

Mechanism of Action

While the mechanism of action for this specific compound is not directly mentioned, similar compounds have been found to inhibit CDK2, a target for cancer treatment . These compounds significantly inhibited the growth of examined cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis typically begins with the preparation of the pyrazolo[3,4-d]pyridazinone core, involving cyclization reactions that bring together precursor molecules under controlled conditions. Common steps include:

  • Cyclization: : Formation of the core structure via cyclization reactions.

  • Functionalization: : Introducing the cyclopropyl, phenyl, and furan-2-ylmethyl groups through a series of functionalization reactions.

Industrial Production Methods

Industrial production scales up these synthetic methods, optimizing reaction conditions to enhance yield and purity. Common techniques include:

  • Batch Processing: : Standard in pharmaceutical synthesis for high-purity compounds.

  • Continuous Flow Processing: : For improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide undergoes several reactions:

  • Oxidation: : Affects its various functional groups.

  • Reduction: : Alters its structural framework.

  • Substitution: : Typically on the furan and phenyl groups.

Common Reagents and Conditions

Common reagents used include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents like dimethylformamide or methanol are often used depending on the specific reaction.

Major Products Formed

These reactions yield products that may include altered pyrazolopyridazinone derivatives with modified properties suitable for specific applications.

Comparison with Similar Compounds

Unique Features

Compared to structurally similar compounds, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide offers unique functional groups that enhance its versatility and binding efficiency.

Similar Compounds

  • Pyrazolopyridazinones: : With varied substituents altering their specific applications.

  • Furan-2-ylmethyl Derivatives: : Offering diverse biological activities.

This compound stands out due to its combination of structural elements, making it a promising candidate for further research and development across multiple scientific domains.

Properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-18(22-11-16-7-4-10-29-16)13-25-21(28)20-17(19(24-25)14-8-9-14)12-23-26(20)15-5-2-1-3-6-15/h1-7,10,12,14H,8-9,11,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASXRAXWDRKIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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